molecular formula C8H18O B196114 Di-tert-butyl ether CAS No. 6163-66-2

Di-tert-butyl ether

Cat. No.: B196114
CAS No.: 6163-66-2
M. Wt: 130.23 g/mol
InChI Key: AQEFLFZSWDEAIP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Di-tert-butyl ether plays a role in various biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s bulky tert-butyl groups can influence its binding affinity and specificity towards certain enzymes. For instance, this compound can act as a substrate or inhibitor for enzymes involved in etherification reactions. The interaction between this compound and these enzymes can lead to the formation of ether derivatives, which are important intermediates in biochemical pathways .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins and transcription factors, leading to changes in gene expression patterns. Additionally, the compound can impact cellular metabolism by altering the flux of metabolic intermediates and the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to heat, light, or reactive chemicals. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on physiological functions. At higher doses, the compound can exhibit toxic or adverse effects, such as hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where a certain dosage level triggers significant changes in biochemical and physiological parameters .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation, reduction, and hydrolysis reactions, leading to the formation of metabolites that can be further processed by cellular metabolic machinery. These metabolic pathways can influence the levels of metabolic intermediates and the overall metabolic flux within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cells, this compound can localize to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-tert-butyl ether can be synthesized by reacting a tert-butyl halide, such as tert-butyl chloride, with very dry silver carbonate. This reaction is carried out by continuous stirring in diethyl ether at room temperature for 24 hours . Pentane can also be used as a solvent in this reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its limited commercial applications. the synthesis method involving tert-butyl halide and silver carbonate can be scaled up for industrial purposes.

Chemical Reactions Analysis

Comparison with Similar Compounds

    Methyl tert-butyl ether: Another tertiary ether used as a gasoline additive.

    Diethyl ether: A common laboratory solvent with similar ether functionality.

    Diisopropyl ether: Used as a solvent and in various chemical reactions.

Uniqueness: Di-tert-butyl ether is unique due to its structure as a di-tertiary ether, which makes it less prone to certain reactions compared to other ethers. Its stability and specific reactivity in acidic cleavage reactions distinguish it from other similar compounds .

Properties

IUPAC Name

2-methyl-2-[(2-methylpropan-2-yl)oxy]propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-7(2,3)9-8(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEFLFZSWDEAIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210645
Record name Di-tert-butyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6163-66-2
Record name tert-Butyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6163-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Di-tert-butyl ether
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Record name Di-tert-butyl ether
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Record name Di-tert-butyl ether
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Record name DI-TERT-BUTYL ETHER
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Synthesis routes and methods I

Procedure details

300 mmoles of i-butene, 100 mmoles of 1-hexanol and 2.5 g of Ti-Si-catalyst powder are stirred in a 100 ml autoclave at a pressure of 40 bar N2 and a temperature of 150° C. over a period of 18 h, 62% of n-hexanol were converted into hexyl-t-butyl ether with a selectivity of 92%.
Quantity
300 mmol
Type
reactant
Reaction Step One
Quantity
100 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Ti Si
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

300 mmoles of t-butanol, 100 mmoles of 1-hexanol and 2.5 g of Ti-Si-catalyst powder are stirred in a 100 ml autoclave at a pressure of 40 bar N2 and a temperature of 150° C. over a period of 17 h, 17% of n hexanol were converted into hexyl t-butyl ether with a selectivity of 90%.
Quantity
300 mmol
Type
reactant
Reaction Step One
Quantity
100 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Ti Si
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Synthesis routes and methods III

Procedure details

HClO4 (1.17 mL, 13.6 mmol) is added to a suspension of 48k (3.40 g, 9.06 mmol) in t-butyl acetate (100 mL) and DCM (150 mL). The reaction mixture is stirred at RT overnight then is diluted with EtOAc (150 mL). The solution is washed twice with aqueous 5% NaHCO3 solution, dried (MgSO4), filtered and concentrated under reduced pressure. The residue is purified by flash chromatography (Combi-Flash; EtOAc/hexane) to give t-butylether 481 (2.76 g, 71% yield) as a white solid.
[Compound]
Name
HClO4
Quantity
1.17 mL
Type
reactant
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
71%

Synthesis routes and methods IV

Procedure details

Following a procedure analogous to (3b), the phenol from (3a) (270 mg, 0.97 mmol) was reacted with N,N′-dimethyl-O-t-butylisourea. Silica gel chromatography (ethyl acetate-hexane, 20:80) gave the t-butyl ether (50.2 mg, 15%) as a 1:1 mixture of two isomers. MS found: (M+H)+=334.
[Compound]
Name
( 3b )
Quantity
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reactant
Reaction Step One
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Reaction Step Two
[Compound]
Name
( 3a )
Quantity
270 mg
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Yield
15%

Synthesis routes and methods V

Procedure details

300 mmoles of i-butene, 100 mmoles of 1-hexanol and 2.5 g of Ti-Si-catalyst powder are stirred in a 100 ml autoclave at a pressure of 40 bar N2 and a temperature of 150° C. over a period of 17 h. 17% of n-hexanol were converted into hexyl t-butyl ether with a selectivity of 90%.
Quantity
300 mmol
Type
reactant
Reaction Step One
Quantity
100 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Ti Si
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Di-tert-butyl ether (also known as di-tert-butoxybenzene) has the molecular formula C8H18O and a molecular weight of 130.23 g/mol. [, , ] While the provided abstracts don't delve into detailed spectroscopic data, key properties are discussed in several papers. For instance, its vapor pressure has been measured, and ideal-gas enthalpies of formation are available. [] UV absorption spectra and kinetics for alkyl and alkyl peroxy radicals derived from this compound have also been studied. []

A: Studies on the reactions of tert-butyl alcohol in hot compressed liquid water, where this compound appears as an intermediate, provide insights into its behavior under such conditions. [] The research indicates that this compound plays a role in the dehydration mechanism of tert-butyl alcohol to isobutylene at elevated temperatures and pressures. []

A: this compound is a key intermediate in the acid-catalyzed dehydration of tert-butyl alcohol to isobutene. [, ] This reaction is industrially relevant, and understanding the role of this compound is crucial for optimizing isobutene production. [] Furthermore, this compound can be decomposed into isobutene and glycol compounds, which can be recycled back into the production process of glycol monobutyl-tert-butyl ether compounds, potentially increasing yield and efficiency. []

A: The reaction rates of this compound with chlorine atoms, hydroxyl radicals, and nitrate radicals in the gas phase have been determined. [] Tert-butyl acetate was identified as the main product when this compound reacts with chlorine atoms or hydroxyl radicals in the presence of NOx. [] This information is crucial for understanding the fate and impact of this compound in the atmosphere.

A: The thermodynamic properties of this compound, including vapor pressure, combustion energies, vaporization enthalpies, and enthalpies of formation, have been investigated and compared to other related compounds, including ethylene glycol tert-butyl ethers. [] This information helps researchers evaluate its suitability for various applications and understand its behavior in different chemical processes.

A: While the provided research doesn't explicitly address the toxicity of this compound, understanding its atmospheric chemistry [] and breakdown products [, ] is a starting point for assessing its environmental impact. Further research is needed to evaluate its overall safety profile and potential risks to human health and the environment.

A: Although the provided abstracts do not directly discuss historical milestones, they highlight the ongoing research on this compound across different disciplines. For instance, studies range from its use as a fuel additive [] and a chemical intermediate [, , ] to understanding its atmospheric chemistry [] and thermodynamic properties [, ]. This emphasizes the versatility of this compound and its potential in diverse applications.

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